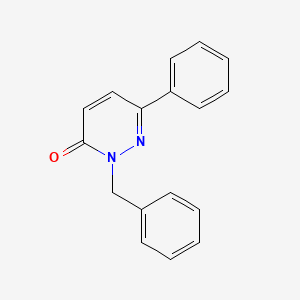

2-benzyl-6-phenylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-benzyl-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridazinone derivative that exhibits a diverse range of biological activities, including anti-inflammatory, analgesic, antitumor, and anticonvulsant effects. In

Applications De Recherche Scientifique

Acetylcholinesterase Inhibitors

2-Benzyl-6-phenylpyridazin-3(2H)-one derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors. For instance, a series of pyridazine analogues, including a compound similar to 2-benzyl-6-phenylpyridazin-3(2H)-one, were designed and synthesized, showing promising AChE inhibitory activity. Such compounds could be beneficial in treating diseases like Alzheimer's where AChE activity is a concern (Contreras et al., 2001).

Synthesis and Reactions

The compound has been a subject in the study of synthesis and reactions of pyridazine derivatives. Research has explored various methods to synthesize and modify this compound, contributing to the understanding of its chemical behavior and potential applications in medicinal chemistry (Issac, 1999).

Metal Chelates

Studies have also been conducted on the metal chelating properties of derivatives of 2-benzyl-6-phenylpyridazin-3(2H)-one. These investigations are crucial in understanding the coordination chemistry of these compounds and their potential applications in fields such as analytical chemistry (Rizkalla et al., 1983).

Anti-inflammatory and Analgesic Agents

Derivatives of 2-benzyl-6-phenylpyridazin-3(2H)-one have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. This research is significant in the development of new pharmaceutical compounds for pain and inflammation management (Loksha & Abd-Alhaseeb, 2020).

Functionalization via Nucleophilic Substitution

Another area of research involves the functionalization of 2-benzyl-6-phenylpyridazin-3(2H)-one through nucleophilic substitution reactions. This research contributes to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Verhelst et al., 2011).

Green Synthesis Applications

There has also been a focus on eco-friendly and atom-economical synthesis methods involving 2-benzyl-6-phenylpyridazin-3(2H)-one. This research is aligned with the growing need for sustainable and environmentally friendly chemical synthesis processes (Sung et al., 2013).

Propriétés

IUPAC Name |

2-benzyl-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDNUMJAXHNKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-6-phenylpyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)

![4-(Benzo[d]isoxazol-3-yl-methanesulfonyl)-morpholine](/img/structure/B2648190.png)

![3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B2648191.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)